An In-depth Technical Guide to the Spectroscopic Characterization of 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,3,4-thiadiazole scaffold is a privileged structure, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The incorporation of a morpholine moiety can enhance the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability. A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this molecule, which are critical steps in the drug discovery and development pipeline.
This technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for the experimental choices and data interpretation.
Synthesis and Molecular Structure
A common and effective method for the synthesis of 5-substituted-1,3,4-thiadiazole-2-thiols involves the cyclization of dithiocarbazates.[2] For the title compound, this would typically involve the reaction of a morpholine-derived thiosemicarbazide with carbon disulfide in the presence of a base.[2][3]
The expected structure of 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol features a central 1,3,4-thiadiazole ring, a morpholine ring attached at the 5-position, and a thiol group at the 2-position. It's important to note the potential for thiol-thione tautomerism in the solid state and in solution.[4]
Spectroscopic Characterization Workflow
A multi-technique spectroscopic approach is essential for a comprehensive characterization. The logical workflow for analyzing 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol is outlined below.
Caption: Workflow for the spectroscopic characterization.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds.
Experimental Protocol:
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Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
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Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Expected Spectral Data and Interpretation:
The FT-IR spectrum of 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol is expected to exhibit characteristic absorption bands for its key functional groups.
| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance | Rationale |
| ~3100-3000 | C-H stretch (thiadiazole ring) | Weak to medium | Aromatic C-H stretching vibrations. |
| ~2950-2850 | C-H stretch (morpholine) | Medium to strong | Aliphatic C-H stretching from the morpholine ring. |
| ~2600-2550 | S-H stretch (thiol) | Weak, often broad | The thiol stretch is notoriously weak and can be difficult to observe. |
| ~1610-1590 | C=N stretch (thiadiazole ring) | Medium to strong | Characteristic stretching vibration of the endocyclic C=N bond.[5] |
| ~1450-1400 | C-H bend (morpholine) | Medium | Scissoring and bending vibrations of the CH₂ groups in the morpholine ring. |
| ~1300-1200 | C-N stretch (thiadiazole-morpholine) | Medium to strong | Stretching vibration of the bond connecting the two rings. |
| ~1115-1070 | C-O-C stretch (morpholine) | Strong, sharp | Characteristic asymmetric stretching of the ether linkage in the morpholine ring. |
| ~700-600 | C-S stretch | Weak to medium | Stretching vibrations of the carbon-sulfur bonds within the thiadiazole ring.[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information on the number, environment, and connectivity of protons, while ¹³C NMR provides insights into the carbon skeleton.
Experimental Protocol:
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Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆, in a 5 mm NMR tube.[4] Tetramethylsilane (TMS) is usually added as an internal standard (δ 0.00 ppm).
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Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz).
Expected ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5-14.5 | Singlet (broad) | 1H | SH (thiol) | The acidic proton of the thiol group is often broad and downfield.[6] |
| ~3.70-3.80 | Triplet | 4H | O-(CH₂)₂ | Protons adjacent to the oxygen atom in the morpholine ring are deshielded. |
| ~3.40-3.50 | Triplet | 4H | N-(CH₂)₂ | Protons adjacent to the nitrogen atom in the morpholine ring. |
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175-185 | C=S (thione tautomer) or C-S (thiol tautomer) | The chemical shift of the C2 carbon is highly dependent on the tautomeric form. |
| ~160-170 | C5 (thiadiazole) | The C5 carbon attached to the morpholine nitrogen. |
| ~65-70 | O-(CH₂)₂ (morpholine) | Carbons adjacent to the oxygen in the morpholine ring. |
| ~45-50 | N-(CH₂)₂ (morpholine) | Carbons adjacent to the nitrogen in the morpholine ring. |
UV-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. This technique is useful for characterizing conjugated systems.
Experimental Protocol:
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Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or methanol). The concentration is adjusted to give an absorbance reading between 0.1 and 1.0.
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Data Acquisition: The UV-Vis spectrum is recorded using a spectrophotometer, typically over a range of 200-400 nm. The solvent is used as a blank.
Expected Spectral Data:
The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the 1,3,4-thiadiazole ring and the conjugated system. The exact position of the absorption maximum (λ_max) will be influenced by the solvent polarity.
Mass Spectrometry (MS)
Principle: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns.
Experimental Protocol:
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Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or coupled with a chromatographic technique like GC or LC.
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Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for this type of molecule.
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Expected Mass Spectral Data:
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Molecular Ion Peak: The most important piece of information is the molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode). For 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol (C₆H₉N₃OS₂), the expected exact mass is approximately 203.02.
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Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Expected fragments could arise from the cleavage of the morpholine ring or the thiadiazole ring.
Data Consolidation and Structural Validation
The final step in the characterization process is to consolidate the data from all spectroscopic techniques to build a coherent and self-validating picture of the molecule's structure.
Caption: Correlation of spectroscopic data for structural validation.
Conclusion
The spectroscopic characterization of 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol requires a multi-faceted approach, integrating FT-IR, NMR, UV-Vis, and mass spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. By carefully performing these experiments and interpreting the resulting data in a holistic manner, researchers can confidently confirm the identity, purity, and structure of this promising heterocyclic compound, paving the way for its further investigation in drug discovery and development programs.
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